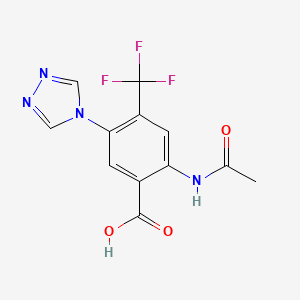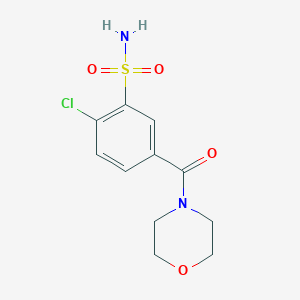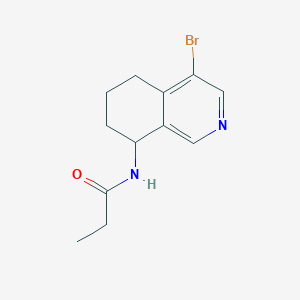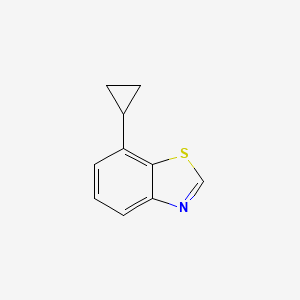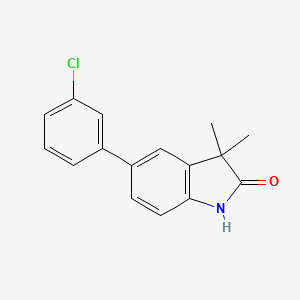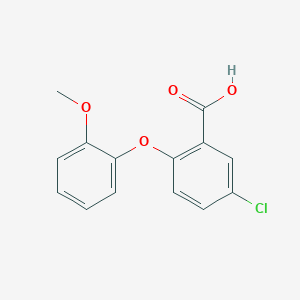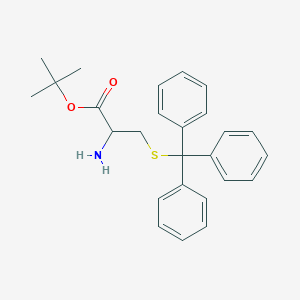
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a tritylsulfanyl group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-tritylsulfanylpropanoate typically involves the protection of amino acids and subsequent functionalization. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to form tert-butyl esters . This method is advantageous due to its high yield and tolerance to various amino acid side chains.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl 2-amino-3-tritylsulfanylpropanoate, often employs flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enhances the scalability and safety of the production process.
化学反応の分析
Types of Reactions
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylsulfanyl group can be reduced to yield the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-amino-3-tritylsulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and ionic interactions with biological molecules, while the tritylsulfanyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
類似化合物との比較
Similar Compounds
Tert-butyl 2-amino-3-sulfanylpropanoate: Lacks the trityl group, making it less sterically hindered.
Tert-butyl 2-amino-3-(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thioacetate: Contains a dihydroxyphenyl group instead of a trityl group, offering different reactivity and properties.
Uniqueness
(R)-tert-Butyl 2-amino-3-(tritylthio)propanoate is unique due to its combination of a bulky trityl group and a tert-butyl ester, which confer distinct steric and electronic properties. These features make it a valuable compound for studying steric effects in chemical reactions and for developing novel synthetic methodologies.
特性
分子式 |
C26H29NO2S |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3 |
InChIキー |
VVIZBZVUAOGUBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-Ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B8338844.png)
![1-Bromo-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8338847.png)
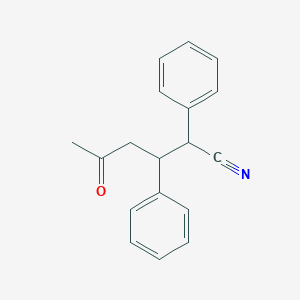
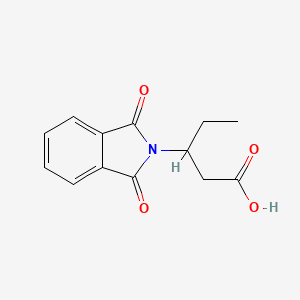
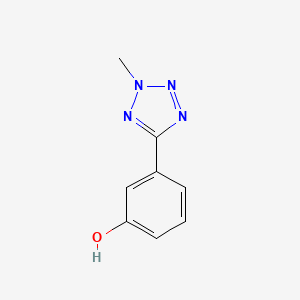
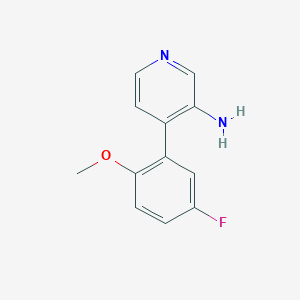
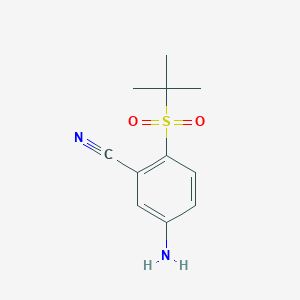
![Ethyl 4-[(2-hydroxyethyl)(methyl)amino]benzoate](/img/structure/B8338901.png)
